molecular formula C20H16N6O5 B2980516 9-(2-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899970-99-1

9-(2-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2980516
CAS RN: 899970-99-1
M. Wt: 420.385
InChI Key: XVFDHGITKFMOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a chemical compound that belongs to the class of purine analogs. The compound has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In

Scientific Research Applications

Nucleoside Synthesis and Protection

The compound 9-(2-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, due to its structural resemblance to nucleosides, may be relevant in the synthesis and protection strategies of nucleosides, which are critical components in nucleic acid synthesis. Research by Schirmesiter, Himmelsbach, and Pfleiderer (1993) delves into the protection of hydroxy functions in ribonucleosides and 2′-deoxyribonucleosides, a process essential for nucleoside and nucleotide syntheses, which could potentially incorporate compounds similar to 9-(2-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (Schirmesiter, Himmelsbach, & Pfleiderer, 1993).

Antiviral Prodrug Development

The structural complexity and functional groups present in 9-(2-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suggest its potential utility in the development of antiviral prodrugs. For instance, Ford et al. (1995) explored the synthesis of lipophilic, acid-stable, adenosine deaminase-activated anti-HIV prodrugs intended for better penetration across the blood-brain barrier, which is a strategy that could be applicable to compounds with similar structures (Ford et al., 1995).

Antimycobacterial Activity

Compounds structurally related to 9-(2-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide might also find application in the treatment of mycobacterial infections. Bakkestuen, Gundersen, and Utenova (2005) synthesized and screened a series of 9-substituted purines for activity against Mycobacterium tuberculosis, demonstrating the antimycobacterial potential of purine derivatives (Bakkestuen, Gundersen, & Utenova, 2005).

Synthesis of Dihydropurines

The synthesis of dihydropurine derivatives, which are valuable in various medicinal chemistry applications, could potentially involve the use of compounds like 9-(2-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. Beagley et al. (1995) reported on the tautomeric pairs of dimethyl dihydropurines, a study that underscores the significance of purine derivatives in synthesizing structurally diverse and biologically active compounds (Beagley et al., 1995).

properties

IUPAC Name

9-(2-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O5/c1-2-31-14-10-6-5-9-13(14)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)11-7-3-4-8-12(11)26(29)30/h3-10H,2H2,1H3,(H2,21,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFDHGITKFMOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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